[3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE
Description
[3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is a complex organic compound with a unique structure that combines phenyl, ethynyl, and piperazino groups
Properties
IUPAC Name |
[3-(2-phenylethynyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O/c31-28(27-15-7-13-26(23-27)17-16-25-11-5-2-6-12-25)30-21-19-29(20-22-30)18-8-14-24-9-3-1-4-10-24/h1-15,23H,18-22H2/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAIYJIVHWWUPP-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C#CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C#CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves multiple steps, starting with the preparation of the phenyl-ethynyl intermediate. This intermediate is then reacted with a piperazino derivative under specific conditions to form the final compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
[3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and piperazino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.
Medicine
In medicine, [3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases, including cancer and neurological disorders.
Industry
In industry, the compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and other high-tech fields.
Mechanism of Action
The mechanism of action of [3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biological pathways. This interaction is mediated by the compound’s unique structure, which allows it to fit into specific binding sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
[3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE: This compound is unique due to its combination of phenyl, ethynyl, and piperazino groups.
[3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE: Similar compounds may include other phenyl-ethynyl derivatives and piperazino compounds.
Uniqueness
The uniqueness of [3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
